1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
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Overview
Description
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 4-bromo-2-fluorophenoxyethyl group and an ethyl group
Scientific Research Applications
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide to form 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-ethylpiperazine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products can include reduced aromatic rings or modified piperazine structures.
Mechanism of Action
The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperidine
- 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-chloropiperazine
Uniqueness
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the aromatic ring can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFHCBMCFHWAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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